2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid
Overview
Description
2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound with the molecular formula C20H17NO4. It is a derivative of pyridine, featuring two methoxyphenyl groups attached at the 2 and 6 positions of the pyridine ring, and a carboxylic acid group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridine derivatives in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-Bis(4-formylphenyl)pyridine-4-carboxylic acid.
Reduction: Formation of 2,6-Bis(4-methoxyphenyl)pyridine-4-methanol.
Substitution: Formation of 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. The compound’s antimicrobial effects are believed to result from its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell death .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-bromophenyl)pyridine-4-carboxylic acid
- 2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid
- 2,6-Bis(4-chlorophenyl)pyridine-4-carboxylic acid
Uniqueness
2,6-Bis(4-methoxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also contribute to its antioxidant properties .
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-16-7-3-13(4-8-16)18-11-15(20(22)23)12-19(21-18)14-5-9-17(25-2)10-6-14/h3-12H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYLAXMCGTZDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229438 | |
Record name | 2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38947-58-9 | |
Record name | 2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38947-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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